N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide
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Description
“N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide” is a chemical compound . It is a derivative of piperazine, a heterocyclic compound containing a six-membered ring with two nitrogen atoms at opposite positions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of “N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide” can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Scientific Research Applications
- Synthesis : N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide (referred to as compound 6) can be synthesized by reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
- Activity : The newly synthesized compounds (7a–7j) exhibit significant antibacterial and antifungal activity, comparable to standard drugs .
- Molecular Modeling : Docking studies with oxidoreductase protein structures (1XDQ and 3QLS) reveal a good correlation between the estimated genetic algorithm score and experimental inhibitory potency of the derivatives .
- Coumarin derivatives, including those containing piperazine moieties, have been investigated for their anticancer properties. Further exploration of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide in this context could yield promising results .
- Piperazine-based compounds have shown potential as anti-HIV agents. Considering the presence of a benzylpiperazine moiety, this compound warrants investigation in the context of HIV inhibition .
- Although not directly studied for anticoagulant effects, the structural features of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide may be relevant in this area .
- Coumarins are known for their antioxidant and anti-inflammatory properties. Further research could explore whether this compound exhibits similar effects .
- The inclusion of piperazine moieties in drug candidates has led to unexpected improvements in bioactivity. N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide could be a valuable addition to drug discovery efforts .
Antimicrobial Activity
Anticancer Potential
Anti-HIV Research
Anticoagulant Properties
Antioxidant and Anti-inflammatory Activity
Drug Discovery and Medicinal Chemistry
properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O/c20-18(21)19(25)22-16-6-8-17(9-7-16)24-12-10-23(11-13-24)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEZKOIBUDGGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide |
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